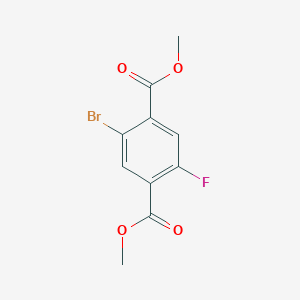

Dimethyl 2-bromo-5-fluoroterephthalate

CAS No.:

Cat. No.: VC15895464

Molecular Formula: C10H8BrFO4

Molecular Weight: 291.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H8BrFO4 |

|---|---|

| Molecular Weight | 291.07 g/mol |

| IUPAC Name | dimethyl 2-bromo-5-fluorobenzene-1,4-dicarboxylate |

| Standard InChI | InChI=1S/C10H8BrFO4/c1-15-9(13)5-4-8(12)6(3-7(5)11)10(14)16-2/h3-4H,1-2H3 |

| Standard InChI Key | QBKWEIMHDYGODN-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1Br)C(=O)OC)F |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Dimethyl 2-bromo-5-fluoroterephthalate belongs to the class of halogenated terephthalic acid esters. Its IUPAC name, dimethyl 2-bromo-5-fluorobenzene-1,4-dicarboxylate, reflects the positions of the bromine and fluorine substituents on the aromatic ring. Key molecular properties include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1245807-10-6 | |

| Molecular Formula | ||

| Molecular Weight | 291.07 g/mol | |

| Exact Mass | 289.959 g/mol | |

| PSA (Polar Surface Area) | 74.60 Ų | |

| LogP (Partition Coefficient) | 2.60 |

The compound’s planar aromatic core and electron-withdrawing substituents (bromine and fluorine) enhance its reactivity in electrophilic substitution and metal-catalyzed coupling reactions .

Physical and Chemical Properties

Thermodynamic Parameters

Available data indicate the following properties:

| Property | Value | Source |

|---|---|---|

| Density | Not reported | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Flash Point | Not reported |

The absence of melting/boiling point data suggests further experimental characterization is needed.

Reactivity Profile

The bromine atom’s susceptibility to nucleophilic substitution () and fluorine’s stability make this compound suitable for:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl structures .

-

Nucleophilic Aromatic Substitution: Replacement of bromine with amines or thiols under basic conditions .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s halogenated structure positions it as a precursor in drug discovery. For example:

-

Anticancer Agents: Bromine serves as a leaving group for attaching pharmacophores targeting kinase inhibitors .

-

Antimicrobials: Fluorine’s electronegativity enhances binding to bacterial enzymes .

Materials Science

In polymer chemistry, dimethyl 2-bromo-5-fluoroterephthalate can be copolymerized with diols to produce flame-retardant polyesters, leveraging bromine’s radical-scavenging properties .

| GHS Parameter | Value | Source |

|---|---|---|

| Signal Word | Warning | |

| Hazard Statements | H302, H315, H319, H335 | |

| Precautionary Statements | P261, P305+P351+P338 |

Hazard Details:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Recent Developments and Future Directions

Research Trends (2024–2025)

Recent patents highlight its use in:

-

OLED Materials: As an electron-transport layer component due to fluorine’s electron-withdrawing effects .

-

Proteolysis-Targeting Chimeras (PROTACs): Bromine enables conjugation to E3 ligase ligands for targeted protein degradation .

Challenges and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume